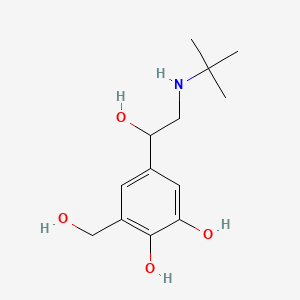
UNII-CDC678Z892
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol, also known as Alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol, is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
BenchChem offers high-quality alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
呼吸器内科
5-ヒドロキシアルブテロール: は主に、喘息や慢性閉塞性肺疾患(COPD)などの呼吸器疾患の治療に使用されます。 気管支拡張薬として機能し、気道の筋肉を弛緩させて肺への気流を増加させるのに役立ちます 。この分野の研究は、気管支拡張薬の効果を高め、副作用を軽減することに焦点を当てています。
薬物動態
5-ヒドロキシアルブテロールの薬物動態に関する研究では、その吸収、分布、代謝、排泄(ADME)特性を理解することが含まれます。 この研究は、患者の安全性と治療効果のために適切な投与量と頻度を決定するために不可欠です 。
医薬品合成と製造
最近の研究では、アルブテロールとそのヒドロキシ誘導体の合成と製造プロセスを改善することに重点が置かれています。 これは、医薬品不足に対応しており、生産効率を高め、コストを削減することを目的としています 。
作用機序
Target of Action
The primary target of 5-Hydroxy Albuterol is the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airway caliber, making it a key target in the treatment of conditions such as asthma .
Mode of Action
5-Hydroxy Albuterol acts as an agonist at the beta-2 adrenergic receptor . By binding to this receptor, it triggers a cascade of intracellular events, leading to the relaxation of bronchial smooth muscle . This results in bronchodilation, which improves airflow and reduces symptoms in conditions like asthma .
Biochemical Pathways
Upon activation of the beta-2 adrenergic receptor by 5-Hydroxy Albuterol, the G protein-coupled receptor stimulates adenylate cyclase, leading to an increase in cyclic AMP levels within the cell . This increase in cyclic AMP activates protein kinase A, which then phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxy Albuterol involve absorption, distribution, metabolism, and excretion (ADME). Studies have shown that less than 20% of a single dose is absorbed following inhalation . The compound is metabolized in the liver to an inactive sulfate . Excretion is primarily through the urine, with 80% to 100% of an inhaled dose and 76% of an oral dose being recovered in the urine . These ADME properties influence the bioavailability of 5-Hydroxy Albuterol, with inhalation providing a more direct route to the lungs and potentially greater efficacy .
Result of Action
The molecular and cellular effects of 5-Hydroxy Albuterol’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in improved airflow and reduced symptoms in conditions such as asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy Albuterol. For instance, the presence of other medications, the patient’s health status, and genetic factors can all impact how well the drug works. Additionally, the method of administration (e.g., inhalation vs. oral) can also affect the drug’s efficacy .
特性
IUPAC Name |
5-[2-(tert-butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)14-6-11(17)8-4-9(7-15)12(18)10(16)5-8/h4-5,11,14-18H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAKAZXGEIIFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182676-90-0 |
Source


|
| Record name | alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182676900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[2-(tert-butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4,5-DIHYDROXY-1,3-BENZENEDIMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDC678Z892 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/new.no-structure.jpg)
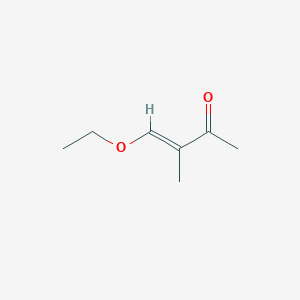

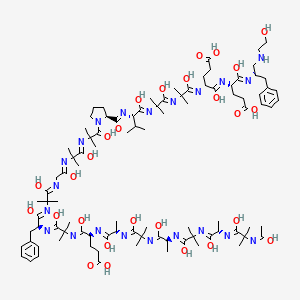
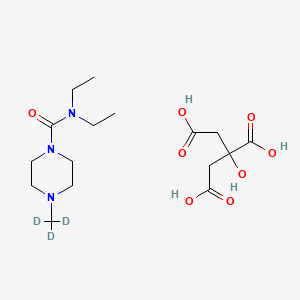

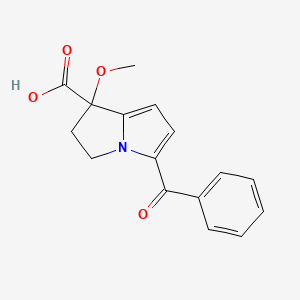
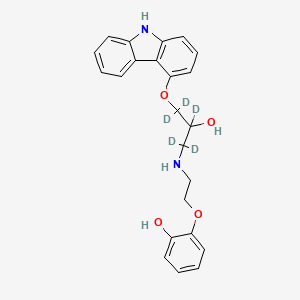
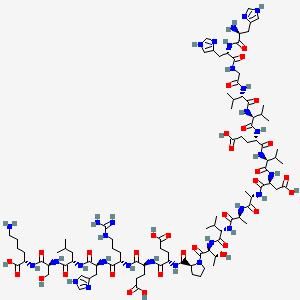
![3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid](/img/structure/B586323.png)
